molecular formula C7H13N3 B170983 2-(2-ethyl-1H-imidazol-1-yl)ethanamine CAS No. 113741-02-9

2-(2-ethyl-1H-imidazol-1-yl)ethanamine

Cat. No. B170983
M. Wt: 139.2 g/mol
InChI Key: BOANVMYDGKUJAC-UHFFFAOYSA-N
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Description

2-(2-ethyl-1H-imidazol-1-yl)ethanamine is a chemical compound with the CAS Number: 113741-02-9 . It has a molecular weight of 139.2 and a linear formula of C7 H13 N3 .


Synthesis Analysis

The synthesis of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine involves combining imidazole, 2-chloroethylamine monohydrochloride, tetrabutylammonium hydrogensulfate, and sodium hydroxide with acetonitrile and heating under reflux for 21 hours .


Molecular Structure Analysis

The molecular structure of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine is represented by the linear formula C7 H13 N3 . More detailed structural information may be available in specific databases or scientific literature.


Physical And Chemical Properties Analysis

2-(2-ethyl-1H-imidazol-1-yl)ethanamine is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.

Scientific Research Applications

Synthesis Techniques

2-(1-Imidazolyl)ethanamine, a related compound, is synthesized from ethyl acrylate by Michael addition with imidazole. This process includes hydrazinolysis and the Curtius rearrangement, achieving an overall yield of about 72% (Y. Ri-sheng, 2010).

Corrosion Inhibition

Halogen-substituted imidazoline derivatives, which include structures similar to 2-(2-ethyl-1H-imidazol-1-yl)ethanamine, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds have demonstrated efficacy in preventing corrosion, as evidenced through various tests including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Zhang et al., 2015).

Antimicrobial Studies

Compounds derived from 2-(2-ethyl-1H-imidazol-1-yl)ethanamine have been synthesized and screened for their antimicrobial properties. For instance, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives demonstrated significant antibacterial and antifungal activities, comparable to standard drugs (Rajkumar et al., 2014).

DNA Binding and Cytotoxicity

Cu(II) complexes of ligands containing 2-(2-ethyl-1H-imidazol-1-yl)ethanamine have been studied for their DNA binding and cytotoxicity properties. These studies are crucial in understanding the potential biomedical applications of these compounds (Kumar et al., 2012).

Histamine H1-Receptor Agonists

Imidazolylalkyl derivatives of histaprodifen, which include compounds similar to 2-(2-ethyl-1H-imidazol-1-yl)ethanamine, have been synthesized and evaluated as potent histamine H1-receptor agonists. These compounds displayed partial agonism and high potency in biological evaluations (Menghin et al., 2003).

Albumin Binding Studies

Studies on di-imine copper(II) complexes containing imidazole moieties have explored their interaction with serum albumin. These interactions provide insights into the biochemical behavior of these compounds in biological systems (Silveira et al., 2013).

Synthesis of Novel Compounds

Research also includes the synthesis of novel compounds utilizing 2-(2-ethyl-1H-imidazol-1-yl)ethanamine or related structures for various applications, such as corrosion inhibition and antimicrobial activities. This demonstrates the versatility and utility of this compound in the development of new materials and drugs (Wahyuningrum et al., 2008).

properties

IUPAC Name

2-(2-ethylimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2-3,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOANVMYDGKUJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626703
Record name 2-(2-Ethyl-1H-imidazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-ethyl-1H-imidazol-1-yl)ethanamine

CAS RN

113741-02-9
Record name 2-Ethyl-1H-imidazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113741-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Ethyl-1H-imidazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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